molecular formula C22H23N3O4S B2728707 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 899954-75-7

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2728707
CAS No.: 899954-75-7
M. Wt: 425.5
InChI Key: BOJSCLBZQZAEBY-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a tetrahydro-cyclopenta[d]pyrimidine core, and a methoxybenzyl group. These structural components contribute to its biological activity by enhancing interactions with biological targets.

Biological Activity Overview

Antiviral Activity:
Research has indicated that compounds with similar structural motifs to the target compound can exhibit significant antiviral properties. For instance, derivatives of furan have been shown to act as inhibitors of SARS-CoV-2 main protease (Mpro), with some exhibiting IC50 values in the low micromolar range. This suggests that the furan moiety may enhance the antiviral efficacy of the compound by facilitating binding to viral proteins .

Antibacterial Activity:
Furan derivatives have demonstrated considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to the target have shown MIC values as low as 64 µg/mL against Escherichia coli and Staphylococcus aureus . The presence of the furan ring is crucial for this activity, as it is known to interact effectively with bacterial enzymes.

Anticancer Potential:
There is emerging evidence that similar compounds possess anticancer properties. For instance, studies have reported that furan-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanism for the target compound's anticancer activity remains to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival.

Case Studies

  • SARS-CoV-2 Inhibition:
    A study evaluated several furan derivatives for their ability to inhibit SARS-CoV-2 Mpro. The compound F8-B22 (a derivative) showed an IC50 value of 1.55 µM, indicating strong potential as an antiviral agent .
  • Antibacterial Screening:
    In a comparative study of various furan derivatives against bacterial strains, one derivative exhibited a MIC of 64 µg/mL against E. coli. This supports the hypothesis that structural modifications can enhance antibacterial potency .
  • Anticancer Activity Assessment:
    A recent investigation into furan-based compounds revealed that certain derivatives could inhibit tumor growth in vitro and in vivo models. The mechanisms included apoptosis via caspase activation and disruption of mitochondrial membrane potential .

Research Findings Summary Table

Activity Type Compound Target Pathogen/Cell Line IC50/MIC Value Reference
AntiviralF8-B22SARS-CoV-2 Mpro1.55 µM
AntibacterialFuran DerivativeE. coli64 µg/mL
AnticancerFuran DerivativeVarious Cancer Cell LinesVaries

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-19-10-3-2-6-15(19)12-23-20(26)14-30-21-17-8-4-9-18(17)25(22(27)24-21)13-16-7-5-11-29-16/h2-3,5-7,10-11H,4,8-9,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJSCLBZQZAEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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